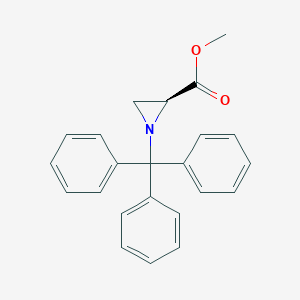

(S)-Methyl 1-tritylaziridine-2-carboxylate

説明

Significance of Chiral Aziridines as Building Blocks for Nitrogen-Containing Compounds

Chiral aziridines are highly sought-after synthons due to their utility in the stereoselective synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals, natural products, and agrochemicals. researchgate.net The high degree of regio- and stereocontrol achievable in their ring-opening reactions allows for the introduction of diverse functionalities with defined stereochemistry. nih.gov This makes them indispensable precursors for the synthesis of amino acids, β-lactams, alkaloids, and other complex heterocyclic systems. researchgate.net The strained three-membered ring of aziridines is prone to nucleophilic attack, leading to a variety of β-substituted amino compounds. illinois.edu This reactivity, coupled with the chirality inherent in molecules like (S)-Methyl 1-tritylaziridine-2-carboxylate, provides a powerful tool for asymmetric synthesis. irb.hr

The versatility of chiral aziridine-2-carboxylates is further enhanced by the synthetic handles they possess. The carboxylate group can be transformed into a variety of other functional groups, such as aldehydes, alcohols, amides, and ketones, expanding the range of accessible molecular architectures. Furthermore, the aziridine (B145994) ring itself can participate in cycloaddition reactions, serving as a chiral 1,3-dipole precursor. researchgate.net This dual reactivity allows for the construction of intricate molecular frameworks from a single, readily available chiral starting material.

Historical Context and Evolution of Aziridine Chemistry

The history of aziridine chemistry dates back to 1888 with the discovery of the parent compound, aziridine, by Siegmund Gabriel. illinois.eduwikipedia.org Initially, the synthetic utility of aziridines was limited due to a lack of general and reliable methods for their preparation. illinois.edu Early methods often involved the cyclization of β-haloamines or amino alcohols. wikipedia.org

A significant breakthrough in aziridine chemistry came with the development of catalytic, enantioselective aziridination reactions in the early 1990s. illinois.edu These methods allowed for the direct conversion of olefins into chiral aziridines with high levels of stereocontrol, greatly expanding their accessibility and utility. The development of new catalysts and reaction conditions continues to be an active area of research, with a focus on improving efficiency, substrate scope, and enantioselectivity. researchgate.net The renewed interest in aziridines has led to their increased application in the total synthesis of natural products and other biologically active molecules. illinois.edu

Role of the Trityl Protecting Group in this compound

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly used for alcohols, amines, and thiols. total-synthesis.com In the context of this compound, the trityl group serves several crucial functions.

Firstly, it protects the nitrogen atom of the aziridine ring from unwanted side reactions. The lone pair of electrons on the nitrogen can act as a nucleophile or a base, and the trityl group effectively masks this reactivity. This is particularly important in reactions where the carboxylate moiety is being manipulated.

Secondly, the steric bulk of the trityl group can influence the stereochemical outcome of reactions at the C2 and C3 positions of the aziridine ring. This steric hindrance can direct incoming reagents to attack from the less hindered face of the molecule, leading to high levels of diastereoselectivity.

Finally, the trityl group is known for its ability to be cleaved under mild acidic conditions, often in the presence of other acid-sensitive functional groups. total-synthesis.com This orthogonality allows for the selective deprotection of the aziridine nitrogen, enabling further functionalization at that position. However, care must be taken during deprotection, as highly branched or strained aziridines can be prone to ring-opening under acidic conditions. researchgate.net In such cases, non-acidic deprotection methods, such as reductive cleavage, may be employed. researchgate.net

Table 1: Common Protecting Groups for Aziridines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Common Cleavage Conditions |

| Trityl | Tr | Mild acid (e.g., TFA in DCM), reductive cleavage |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Carboxybenzyl | Cbz | Hydrogenolysis |

| Tosyl | Ts | Strong reducing agents (e.g., Na/NH3) |

| tert-Butyldiphenylsilyl | TBDPS | Fluoride sources (e.g., TBAF) |

This table provides a general overview. Specific conditions can vary depending on the substrate.

Stereochemical Importance of the (S)-Configuration in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. The (S)-configuration at the C2 position of this compound is of paramount importance as it serves as a chiral template, directing the stereochemical outcome of subsequent transformations. researchgate.net This pre-existing stereocenter allows for the synthesis of enantiomerically pure products through diastereoselective reactions.

The stereochemical information embedded in the (S)-aziridine can be transferred to new stereocenters created during a reaction. rsc.org For instance, in nucleophilic ring-opening reactions, the attack of a nucleophile at either C2 or C3 will proceed with a predictable stereochemical outcome, typically inversion of configuration. This allows for the synthesis of chiral β-amino acids and their derivatives with high enantiomeric purity. rsc.org

The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. researchgate.net The use of chiral building blocks like this compound provides an efficient and reliable strategy for accessing enantiomerically pure compounds, avoiding the need for costly and often inefficient chiral resolution steps. The defined stereochemistry of this starting material is thus a cornerstone of its utility in modern organic synthesis. researchgate.netacs.org

Structure

3D Structure

特性

IUPAC Name |

methyl (2S)-1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-XEGCMXMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456766 | |

| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75154-68-6 | |

| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 1-Tritylaziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for S Methyl 1 Tritylaziridine 2 Carboxylate

Stereoselective Preparation Routes

The synthesis of enantiomerically pure (S)-Methyl 1-tritylaziridine-2-carboxylate heavily relies on stereoselective methods that can control the configuration at the C2 position of the aziridine (B145994) ring.

The most common and well-documented approach for the preparation of this compound begins with the naturally occurring amino acid, L-serine. This method leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The synthesis typically involves a three-step sequence starting from L-serine methyl ester hydrochloride.

The first step is the protection of the amino group. Due to the bulky nature of the trityl group, its direct introduction can sometimes be challenging. Therefore, a common strategy involves the initial protection of the amino group with a less sterically demanding group, such as the tert-butoxycarbonyl (Boc) group. L-serine is first converted to its methyl ester, often by reaction with thionyl chloride in methanol (B129727), to yield L-serine methyl ester hydrochloride with high purity and yields. Subsequently, the amino group of L-serine methyl ester is protected, for instance, with di-tert-butyl dicarbonate (B1257347) to give N-Boc-L-serine methyl ester in excellent yield (typically around 86%).

The second step involves the activation of the hydroxyl group to transform it into a good leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate.

The final step is the intramolecular cyclization. Treatment of the N-protected serine derivative with a base induces an intramolecular Williamson ether-type reaction. The deprotonated amino group acts as a nucleophile, displacing the leaving group on the adjacent carbon and forming the aziridine ring. The bulky trityl group on the nitrogen atom not only serves as a protecting group but also influences the stereochemical outcome of subsequent reactions.

A general synthetic scheme is as follows:

Esterification of L-serine: L-serine is reacted with methanol in the presence of an acid catalyst (e.g., HCl or thionyl chloride) to produce L-serine methyl ester hydrochloride.

N-Tritylation: The amino group of L-serine methyl ester is protected with a trityl group, typically using trityl chloride in the presence of a base like triethylamine.

Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group, for example, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

Intramolecular Cyclization: The resulting N-trityl-O-sulfonyl-L-serine methyl ester is treated with a non-nucleophilic base (e.g., potassium tert-butoxide) to effect ring closure to the desired this compound.

This route is highly efficient due to the preservation of the stereocenter from the starting L-serine.

An alternative strategy for the synthesis of the aziridine ring is the intramolecular cyclization of a β-haloamino acid ester. In the context of synthesizing this compound, this would involve the preparation of N-trityl-β-chloro-L-alanine methyl ester.

This precursor can be synthesized from L-serine methyl ester by first protecting the amino group with a trityl group and then replacing the hydroxyl group with a chlorine atom, for instance, using thionyl chloride or a similar chlorinating agent. The subsequent treatment of this β-chloro derivative with a suitable base would induce an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride ion to form the aziridine ring.

The stereochemical integrity of the α-carbon is crucial in this process. The cyclization is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group. However, in this case, the stereocenter is at the α-carbon, which is not directly involved in the substitution. Therefore, the stereochemistry of the starting β-haloamino acid ester is retained in the final product. The efficiency of this cyclization is dependent on the choice of base and reaction conditions to favor the intramolecular reaction over potential intermolecular side reactions.

Beyond the use of chiral pool starting materials, other enantioselective methods can be envisioned for the synthesis of this compound. These methods typically involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.

One such approach is the catalytic asymmetric aziridination of an appropriate α,β-unsaturated ester. For the synthesis of the target molecule, this would involve the reaction of methyl acrylate (B77674) with a trityl-containing nitrogen source in the presence of a chiral catalyst. Various transition metal complexes, often with chiral ligands, have been developed for asymmetric aziridination reactions. The catalyst facilitates the transfer of the nitrene equivalent to the double bond in a stereocontrolled manner.

Another potential route is the diastereoselective aziridination of an α,β-unsaturated ester bearing a chiral auxiliary. The chiral auxiliary would direct the approach of the nitrogen source to one face of the double bond, leading to the formation of a diastereomerically enriched aziridine. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched final product.

While these methods offer elegant solutions to asymmetric synthesis, their application to the specific synthesis of this compound is less commonly reported in the literature compared to the L-serine-based route. The development of highly efficient and selective catalysts for the N-trityl group transfer remains an area of active research.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time.

For the synthesis from L-serine, the N-tritylation step requires a suitable base to neutralize the HCl generated. Triethylamine is commonly used, and the reaction is typically carried out in a non-polar aprotic solvent like dichloromethane (B109758). The activation of the hydroxyl group with a sulfonyl chloride also requires a base, often pyridine (B92270) or triethylamine, and is usually performed at low temperatures to prevent side reactions.

The crucial intramolecular cyclization step is perhaps the most sensitive to reaction conditions. The choice of base is critical; a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is often employed to deprotonate the N-tritylamino group without competing in nucleophilic attack. The solvent also plays a significant role, with anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being common choices. The temperature is another important factor; the reaction is often run at low temperatures to control reactivity and minimize side reactions, followed by warming to room temperature to ensure completion.

The table below summarizes typical optimization parameters for the intramolecular cyclization step:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Yield/Purity |

| Base | Potassium tert-butoxide | Sodium Hydride | Triethylamine | Strong, non-nucleophilic bases give higher yields. Weaker bases may not be effective. |

| Solvent | THF | DMF | Dichloromethane | Polar aprotic solvents generally favor the SN2 cyclization. |

| Temperature | 0 °C to rt | -78 °C to rt | Room Temperature | Lower initial temperatures can improve selectivity and reduce byproducts. |

| Reaction Time | 2-4 hours | 12 hours | 1 hour | Monitored by TLC to ensure complete conversion without degradation. |

Systematic studies are often conducted to find the optimal balance of these parameters to maximize the yield and purity of the final product.

Control of Enantiomeric and Diastereomeric Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center throughout the synthetic sequence is paramount. When starting from L-serine, the primary goal is to avoid any racemization at the α-carbon.

During the activation of the hydroxyl group and the subsequent intramolecular cyclization, the conditions must be carefully controlled to prevent any side reactions that could lead to a loss of enantiomeric purity. The use of mild bases and controlled temperatures is crucial.

The enantiomeric excess (ee) of the final product, this compound, is typically determined by chiral high-performance liquid chromatography (HPLC). This analytical technique uses a chiral stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

In cases where diastereomers could potentially be formed, for instance, if the starting material was not enantiomerically pure or if the reaction conditions induced epimerization, the diastereomeric ratio would also be determined, often by NMR spectroscopy or chromatographic methods. For the synthesis starting from enantiopure L-serine, the formation of the diastereomer is generally not a significant issue if the reaction conditions are well-controlled. The high stereospecificity of the intramolecular SN2 cyclization ensures that the configuration of the starting material is translated to the product with high fidelity.

The table below outlines methods for controlling and assessing stereochemical purity:

| Control/Assessment Method | Description |

| Use of Enantiopure Starting Material | Starting with L-serine of high enantiomeric purity is the foundation for obtaining an enantiopure product. |

| Mild Reaction Conditions | Employing mild bases and controlled temperatures minimizes the risk of racemization at the stereocenter. |

| Chiral HPLC | The primary analytical method for determining the enantiomeric excess of the final product. |

| Polarimetry | Measurement of the specific optical rotation can provide a quick indication of enantiomeric purity, though it is less accurate than chiral HPLC. |

| NMR Spectroscopy | Can be used to determine diastereomeric purity and confirm the overall structure of the product. |

Through a combination of careful synthetic planning, optimized reaction conditions, and rigorous analytical characterization, this compound can be synthesized with high yield and excellent enantiomeric purity.

Iii. Reactivity and Mechanistic Investigations of S Methyl 1 Tritylaziridine 2 Carboxylate

Aziridine (B145994) Ring-Opening Reactions

The high ring strain energy (approximately 26-27 kcal/mol) of the aziridine core makes it susceptible to ring-opening reactions, which are the most common and synthetically useful transformations for this class of compounds. clockss.org These reactions provide a powerful method for the stereoselective synthesis of highly functionalized acyclic amines. The reactivity of the aziridine ring towards nucleophiles is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which stabilizes the developing negative charge and improves the nitrogen's ability to act as a leaving group. nih.govmdpi.com

Nucleophilic ring-opening of activated aziridines, such as (S)-Methyl 1-tritylaziridine-2-carboxylate, is a cornerstone of their application in synthesis. These reactions are generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This pathway involves the backside attack of a nucleophile on one of the aziridine ring carbons, leading to the cleavage of a carbon-nitrogen bond.

The regiochemical and stereochemical outcomes of nucleophilic attack are critical for the synthetic utility of chiral aziridines. In the case of aziridine-2-carboxylates, the regioselectivity is primarily governed by electronic factors rather than steric hindrance. nih.gov

Regioselectivity: The presence of the strong electron-withdrawing carboxylate group at the C2 position makes this carbon atom highly electrophilic. Consequently, nucleophilic attack occurs almost exclusively at this more substituted C2 (α) position. nih.gov This is in contrast to many other aziridine systems where attack at the sterically less hindered carbon (C3 or β-position) is often favored. nih.gov The polarization of the C2-N bond by the ester moiety facilitates the attack at C2, leading to the formation of α-amino acid derivatives.

Stereoselectivity: Consistent with an SN2 mechanism, the nucleophilic attack occurs with a complete inversion of configuration at the stereocenter. iitk.ac.in Starting from the (S)-enantiomer, the ring-opening at C2 will result in a product with an (R)-configuration at that carbon. However, it has been noted that under certain conditions, such as high temperatures or the presence of a strong base, the initially formed ring-opened product can undergo subsequent base-catalyzed racemization at the α-carbon, which can compromise the stereochemical integrity of the reaction. nih.gov

| Nucleophile | Site of Attack | Stereochemistry | Resulting Product Type |

|---|---|---|---|

| Halides (e.g., [18F]Fluoride) | C2 (α-position) | Inversion (SN2) | α-Amino-β-halo Acid Derivative |

| Azide (N3-) | C2 (α-position) | Inversion (SN2) | α-Amino-β-azido Acid Derivative |

| Cyanide (CN-) | C2 (α-position) | Inversion (potential for racemization) | α-Amino-β-cyano Acid Derivative |

| Organocuprates (R2CuLi) | C2 (α-position) | Inversion (SN2) | β-Substituted-α-amino Acid Derivative |

| Alcohols (ROH) | C3 (β-position) | Inversion (SN2) | β-Amino-α-alkoxy Acid Derivative |

The outcome of the ring-opening reaction is highly dependent on the choice of nucleophile and the specific reaction conditions employed. While the electronic bias of the C2-ester generally directs the regioselectivity, certain nucleophiles can override this preference.

For instance, while many "soft" nucleophiles and carbon-based nucleophiles preferentially attack the C2 position, some heteroatom nucleophiles like alcohols have been shown to attack the less hindered C3 position in related acyl-substituted aziridines. nih.gov The reaction conditions, including solvent, temperature, and the presence of additives like Lewis acids, can also modulate the reactivity and selectivity. Lithium chloride, for example, has been shown to enhance SN2-type displacement in copper-catalyzed reactions by coordinating to the aziridine nitrogen, further activating the ring. nih.gov Carbon nucleophiles, in particular, can sometimes attack the ester functionality, leading to a non-regioselective reaction or undesired side products. clockss.org

The reactivity of the aziridine ring can be significantly enhanced by the use of acid catalysts. Both Brønsted and Lewis acids can activate the aziridine towards nucleophilic attack, even by weak nucleophiles. iitk.ac.innih.gov The acid coordinates to the nitrogen atom's lone pair, forming a highly reactive aziridinium (B1262131) ion. nih.gov

This activation further polarizes the C-N bonds, increasing the electrophilicity of the ring carbons. In Lewis acid-catalyzed reactions, the ring-opening typically proceeds via an SN2-type pathway, which preserves the stereochemical information of the starting material. iitk.ac.inacs.org The choice of Lewis acid (e.g., BF3•OEt2, Cu(OTf)2) can be crucial for achieving high regioselectivity and yield. iitk.ac.innih.gov For 2-aryl-N-tosylaziridines, Lewis acid-mediated ring-opening with alcohols proceeds with high regioselectivity at the benzylic carbon. iitk.ac.in This acid-catalyzed approach allows for the use of a broader range of nucleophiles that are otherwise unreactive towards the neutral aziridine ring.

Transition metal catalysis offers a powerful and diverse platform for the ring-opening of aziridines, enabling a wide array of transformations that are often difficult to achieve by other means. mdpi.com Catalysts based on copper, rhodium, palladium, nickel, and silver have been extensively studied for promoting C-C and C-heteroatom bond-forming reactions. mdpi.comresearchgate.net

Copper-catalyzed methodologies are particularly prevalent. For example, the regioselective and stereospecific coupling between aziridines and in situ generated Grignard reagents can be achieved using a copper catalyst. nih.gov These reactions typically proceed with high fidelity, allowing for the construction of complex molecular architectures from simple precursors. The regiochemical outcome in these catalyzed reactions can sometimes be controlled by the steric and electronic properties of the catalyst, substrate, and nucleophile, offering a level of tunable reactivity. nih.govresearchgate.net For example, in the copper-catalyzed addition of silicon Grignard reagents, the steric demand of the silicon nucleophile was found to govern the regiochemical outcome. nih.gov

| Catalyst System | Nucleophile | Reaction Type | Typical Outcome |

|---|---|---|---|

| Cu(I) or Cu(II) salts | Grignard Reagents (RMgX) | C-C Coupling | Regioselective SN2 opening |

| Ni(II) complexes | Alkylzinc Reagents | C-C Coupling | Cross-coupling via C-N bond cleavage |

| Rh complexes | Vinyl Carbenes | Ring Expansion | [3+3] formation of dehydropiperidines |

| Ag(I) salts | Arenes | C-C Coupling (Arylation) | Friedel-Crafts type arylation |

| Titanocene complexes | Radical Initiator | Radical Ring Opening | Formation of carbon-centered radicals |

Nucleophilic Ring Opening Reactions

Transformations Involving the Methyl Ester Moiety

While the aziridine ring is the primary site of reactivity, the methyl ester moiety at C2 can also undergo characteristic transformations. These reactions can be performed to modify the final product after ring-opening or, in some cases, to influence the reactivity of the aziridine ring itself.

The most common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is often achieved under basic (saponification) or acidic conditions. However, care must be taken as the conditions required for hydrolysis can potentially induce a premature or undesired opening of the strained aziridine ring. It has been shown that converting the ester to the carboxylic acid can improve the regioselectivity of subsequent ring-opening reactions, particularly with carbon nucleophiles, by preventing competitive attack at the ester carbonyl. clockss.org Other potential transformations include reduction of the ester to a primary alcohol using reducing agents like lithium aluminum hydride, or conversion to amides via aminolysis. These transformations must be conducted under conditions that are compatible with the sensitive aziridine ring.

Hydrolysis to (S)-1-Tritylaziridine-2-carboxylic Acid

The ester functional group in this compound is susceptible to hydrolysis, a fundamental reaction that converts the methyl ester into the corresponding carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Under basic conditions, such as heating with a dilute aqueous solution of a strong base like sodium hydroxide (B78521), the hydrolysis proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product, (S)-1-Tritylaziridine-2-carboxylic acid. A significant advantage of alkaline hydrolysis is that the reaction is irreversible, as the carboxylate salt formed is resistant to further nucleophilic attack. chemguide.co.uk

Acid-catalyzed hydrolysis, on the other hand, involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfer steps, methanol is eliminated, yielding the carboxylic acid. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemguide.co.uk

The choice of hydrolytic conditions can be influenced by the stability of the N-trityl group, which is known to be labile under strongly acidic conditions. Therefore, milder basic hydrolysis is often the preferred method to avoid premature deprotection.

Table 1: Comparison of Hydrolysis Conditions for Methyl Esters

| Condition | Reagents | Mechanism | Key Features |

| Basic | NaOH (aq), heat | Saponification | Irreversible, forms carboxylate salt |

| Acidic | H₂SO₄ (aq) or HCl (aq), heat | Acid-catalyzed ester hydrolysis | Reversible, requires excess water |

Amidation and Reduction to Aziridinyl Ketones and Amines

Following hydrolysis to (S)-1-Tritylaziridine-2-carboxylic acid, the resulting carboxylic acid can be converted into a variety of derivatives. One important transformation is amidation, which involves the formation of an amide bond with an amine. Direct condensation of the carboxylic acid with an amine is thermodynamically unfavorable and typically requires the use of coupling agents to activate the carboxylic acid. mdpi.com Common coupling agents include carbodiimides (like DCC or EDC) or reagents like HBTU, which convert the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile. organic-chemistry.org

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide.

The resulting N-trityl aziridinyl amide can then be a precursor to other functional groups. For instance, reduction of the amide can lead to the formation of an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality to an amine, yielding (1-tritylaziridin-2-yl)methanamine. google.com

The synthesis of aziridinyl ketones from this compound can be envisioned through reaction with organometallic reagents. However, the high reactivity of many organometallics towards the ester group can lead to over-addition and other side reactions. A more controlled approach might involve the conversion of the carboxylic acid (obtained from hydrolysis) into a Weinreb amide, which can then be treated with an organometallic reagent to furnish the desired ketone with high selectivity.

Chemistry of the N-Trityl Protecting Group

The N-trityl (triphenylmethyl) group is a key feature of this compound, profoundly influencing its stability and reactivity. Its bulky nature and electronic properties, as well as the methods for its removal, are critical considerations in the synthetic applications of this molecule.

Selective Deprotection Strategies

The trityl group is a valuable protecting group for amines due to its stability under neutral and basic conditions, and its facile removal under acidic conditions. The cleavage of the N-trityl group proceeds via the formation of the highly stable trityl cation. acgpubs.org

Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), are commonly employed for N-trityl deprotection. researchgate.net However, a significant challenge in the deprotection of N-tritylaziridines is the potential for acid-catalyzed ring-opening of the strained aziridine ring, which can compete with or even dominate over N-C bond cleavage. researchgate.net This is particularly problematic for highly branched or strained aziridines.

To circumvent the issue of acid-mediated ring opening, alternative, non-acidic deprotection methods have been developed. Reductive deprotection offers a milder alternative. For instance, treatment with lithium in liquid ammonia (B1221849) (a Birch-type reduction) can effectively cleave the N-trityl group. researchgate.net Another reductive method involves catalytic hydrogenation, for example, using a nickel catalyst. researchgate.net These methods can be advantageous when the substrate contains other acid-sensitive functional groups.

Table 2: Selected N-Trityl Deprotection Methods

| Method | Reagents | Conditions | Advantages | Potential Issues |

| Acidic | TFA/DCM | Mild, room temp | Simple, common | Ring-opening of aziridine researchgate.net |

| Reductive (Dissolving Metal) | Li/NH₃ (liq.) | Low temperature | Avoids acidic conditions | Requires specialized setup |

| Reductive (Hydrogenation) | H₂, Ni catalyst | Varies | Can be mild | Potential for reduction of other functional groups |

Steric and Electronic Influence on Aziridine Reactivity

The N-trityl group exerts significant steric and electronic effects on the reactivity of the aziridine ring. The three phenyl rings of the trityl group create a sterically congested environment around the nitrogen atom and the adjacent carbons of the aziridine ring. researchgate.net This steric hindrance can influence the regioselectivity of nucleophilic ring-opening reactions. Nucleophilic attack is generally favored at the less sterically hindered carbon of the aziridine. In the case of this compound, the C3 carbon is less substituted and therefore more accessible to incoming nucleophiles compared to the C2 carbon which bears the carboxylate group.

Electronically, the trityl group is generally considered to be electron-donating through induction, although its effects can be more complex. The nitrogen atom in an aziridine is pyramidal, and the energy barrier to nitrogen inversion can be influenced by the N-substituent. researchgate.net An electron-donating group on the nitrogen can increase the electron density on the nitrogen atom, potentially affecting its nucleophilicity and the stability of the aziridinium ion intermediate in acid-catalyzed reactions. However, the N-trityl group is not a simple alkyl group, and the electronic effects of the phenyl rings can also play a role. Some studies suggest that the N-substituent can influence whether the aziridine behaves as an "activated" or "non-activated" heterocycle, which in turn affects its reactivity towards nucleophiles and the transition states involved in ring-opening reactions. nih.gov

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling their outcomes. This subsection explores the elucidation of reaction pathways and transition states for key transformations.

Elucidation of Reaction Pathways and Transition States

The ring-opening of aziridines is a central aspect of their chemistry and has been the subject of numerous mechanistic studies. For N-tritylaziridines, particularly in the presence of an acid, the reaction is believed to proceed through the formation of an aziridinium ion intermediate. frontiersin.org Protonation of the aziridine nitrogen leads to this highly strained and electrophilic species, which is then susceptible to nucleophilic attack.

The regioselectivity of the nucleophilic attack on the aziridinium ion is governed by a combination of steric and electronic factors. The attack can occur via an SN2-like mechanism, where the nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry at that center. The transition state for this process involves the simultaneous breaking of a C-N bond and formation of a C-nucleophile bond. frontiersin.org Computational studies, often employing density functional theory (DFT), have been instrumental in modeling these transition states and rationalizing the observed regioselectivity. mdpi.commdpi.com These studies can provide insights into the geometries and energies of the transition states, helping to explain why one reaction pathway is favored over another.

For example, in the acid-catalyzed ring-opening of a 2-substituted aziridine, the nucleophile can attack either the C2 or C3 position. The transition state leading to attack at the less hindered C3 position is often lower in energy, leading to the formation of the corresponding product. frontiersin.org However, electronic effects from the substituent at C2 can also influence the stability of the transition state and the regiochemical outcome.

Mechanistic investigations have also shed light on the deprotection of N-tritylaziridines. In acid-catalyzed deprotection, the initial protonation of the nitrogen is followed by either N-C(trityl) bond cleavage to release the trityl cation and the deprotected aziridine, or by C-N bond cleavage of the aziridine ring. The relative energies of the transition states for these competing pathways determine the product distribution. The high stability of the trityl cation generally favors the deprotection pathway, but the ring strain of the aziridine can lower the activation energy for ring-opening, making it a competitive process. researchgate.net

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. In the context of aziridine chemistry, and specifically for derivatives like this compound, computational methods such as Density Functional Theory (DFT) are employed to model reaction pathways, predict stereochemical outcomes, and understand the electronic factors governing reactivity. These theoretical investigations provide a molecular-level picture of transition states, intermediates, and the energetic profiles of reactions.

Detailed computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature. However, the principles and methodologies applied to analogous aziridine systems can be extrapolated to understand its reactivity. Such studies typically involve the calculation of activation energies, reaction enthalpies, and the geometries of all stationary points along a reaction coordinate.

For instance, in the nucleophilic ring-opening of N-activated aziridines, a fundamental reaction for this class of compounds, computational models can predict the regioselectivity of the nucleophilic attack. The attack can occur at either the C2 or C3 position of the aziridine ring, and the preferred pathway is determined by a combination of steric and electronic factors. The large trityl group on the nitrogen atom of this compound is expected to exert significant steric hindrance, which would be a key parameter in computational models.

A hypothetical DFT study on the ring-opening of this compound with a simple nucleophile, such as a chloride ion, would involve locating the transition state structures for both possible attack pathways (at C2 and C3). The calculated activation barriers for these pathways would indicate the kinetic product.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound

| Nucleophile | Site of Attack | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Cl⁻ | C2 | B3LYP | 6-31G(d) | PCM (DCM) | 25.8 |

| Cl⁻ | C3 | B3LYP | 6-31G(d) | PCM (DCM) | 18.2 |

This data is hypothetical and for illustrative purposes only, as specific literature with these calculations for the target molecule was not found.

The data in the hypothetical table illustrates that the attack at the C3 position is energetically more favorable, suggesting that this would be the major regioisomer formed. This preference can be attributed to the steric bulk of the trityl group and the electronic influence of the methyl carboxylate group.

Furthermore, computational studies can provide insights into the stereochemistry of the reaction. The ring-opening of aziridines typically proceeds via an S(_N)2 mechanism, which results in an inversion of stereochemistry at the attacked carbon center. Computational analysis of the transition state geometry can confirm this stereochemical outcome by visualizing the approach of the nucleophile and the departure of the leaving group.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for C3 Attack

| Parameter | Value (Å or °) |

| Nu-C3 Distance | 2.51 |

| C3-N Bond Length | 2.15 |

| Nu-C3-C2 Angle | 105.3 |

| C2-C3-N Angle (in ring) | 59.8 |

This data is hypothetical and for illustrative purposes only.

Iv. Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as Chiral Building Blocks in Complex Molecule Construction

The intrinsic chirality of (S)-Methyl 1-tritylaziridine-2-carboxylate makes it an invaluable asset in asymmetric synthesis, where the control of stereochemistry is paramount. chemimpex.com The aziridine (B145994) ring serves as a latent 1,2-amino alcohol or a precursor to a variety of other functional groups, allowing for the stereospecific introduction of nitrogen-containing moieties into intricate molecular frameworks. The trityl (triphenylmethyl) group not only protects the nitrogen atom during synthetic manipulations but also directs the stereochemical outcome of certain reactions due to its steric bulk. chemimpex.com

This chiral synthon provides a reliable and efficient pathway to enantiomerically pure products, which is a critical requirement in the development of pharmaceuticals and agrochemicals. chemimpex.com Its utility is demonstrated in the synthesis of natural products and their analogues, where the precise arrangement of atoms is crucial for biological activity. The stability afforded by the trityl group allows for a wide range of reaction conditions, further broadening its applicability as a chiral building block in multi-step synthetic sequences. chemimpex.com

Table 1: Key Features of this compound as a Chiral Building Block

| Feature | Description | Reference |

| Stereochemical Purity | Provides a source of fixed chirality for asymmetric synthesis. | chemimpex.com |

| Trityl Protecting Group | Enhances stability and offers steric guidance in reactions. | chemimpex.com |

| Reactive Aziridine Ring | The strained three-membered ring is susceptible to regioselective and stereospecific ring-opening. | clockss.org |

| Versatility | Serves as a precursor to a wide array of functional groups and complex molecules. | chemimpex.com |

Precursors for Diverse Nitrogen-Containing Heterocycles

The reactivity of the aziridine ring in this compound is the cornerstone of its utility as a precursor to a diverse range of nitrogen-containing heterocyclic compounds. Through carefully chosen reaction pathways, the strained three-membered ring can be selectively opened or expanded to generate larger, more complex heterocyclic systems.

A significant application of this compound lies in its conversion to non-proteinogenic α- and β-amino acids with defined stereochemistry. The regioselective nucleophilic ring-opening of the aziridine is a common and effective strategy for this purpose. clockss.org The attack of a nucleophile at the C3 position (β-carbon) of the aziridine ring, followed by subsequent chemical manipulations, leads to the formation of α-amino acid derivatives. Conversely, attack at the C2 position (α-carbon) can yield β-amino acid precursors. The stereochemistry at the C2 position of the starting material directly translates to the stereochemistry of the newly formed amino acid, ensuring an enantiomerically pure product. clockss.org

A variety of organometallic reagents and other nucleophiles have been successfully employed in the ring-opening of N-sulfonylated aziridine-2-carboxylates, a class of compounds to which this compound belongs conceptually, to afford a wide array of optically active amino acids.

Peptidomimetics, compounds that mimic the structure and function of peptides, are of great interest in drug discovery due to their enhanced stability and bioavailability compared to natural peptides. researchgate.net this compound serves as an excellent starting material for the synthesis of the unique, non-proteinogenic amino acids that are often incorporated into peptidomimetic structures. By providing access to a diverse range of stereodefined amino acid derivatives, this chiral building block enables the construction of peptidomimetics with tailored conformations and biological activities.

Furthermore, the aziridine-2-carboxylic acid moiety can be incorporated into peptide chains, where the aziridine ring itself acts as a unique electrophilic handle for site-selective modification. illinois.edu This allows for the synthesis of branched peptides, where peptide or other molecular fragments can be attached to the main peptide backbone through the aziridine nitrogen or by ring-opening of the aziridine.

This compound can be converted into an azomethine ylide, a reactive intermediate that readily participates in [3+2] cycloaddition reactions. nih.govacs.org This transformation is typically achieved through thermal or photochemical ring-opening of the aziridine. The resulting azomethine ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, to construct highly substituted pyrrolidine (B122466) rings in a stereospecific manner. researchgate.net This methodology is a powerful tool for the synthesis of a wide range of pyrrolidine-containing natural products and biologically active compounds. nih.govresearchgate.net The stereochemistry of the starting aziridine influences the stereochemical outcome of the cycloaddition, allowing for the synthesis of enantiomerically enriched pyrrolidine derivatives.

Table 2: Examples of Heterocycles Synthesized from Aziridine Precursors

| Heterocycle | Synthetic Strategy | Key Intermediate | Reference |

| Pyrrolidines | [3+2] Cycloaddition | Azomethine Ylide | nih.govacs.org |

| Imidazolidines | [3+2] Cycloaddition | Azomethine Ylide | acs.org |

| Oxazolidines | [3+2] Cycloaddition | Azomethine Ylide | mdpi.comnih.gov |

Ring Expansion Reactions to Azetidines and Other Larger Rings

The strained aziridine ring can undergo ring expansion reactions to form larger nitrogen-containing heterocycles, such as azetidines (four-membered rings). arkat-usa.org One common method involves the reaction of the aziridine with a carbene or a carbene equivalent to form an aziridinium (B1262131) ylide. This intermediate can then undergo a chemimpex.comnih.gov-Stevens rearrangement or a related sigmatropic rearrangement to afford the ring-expanded product. chemrxiv.org The development of catalytic and stereoselective methods for these ring expansion reactions has made this a viable and attractive strategy for the synthesis of chiral azetidines and other larger ring systems, which are important structural motifs in many biologically active compounds. researchgate.netrsc.org

Role in the Synthesis of Biologically Active Compounds

The versatility of this compound as a chiral building block and a precursor to diverse heterocyclic systems has cemented its importance in the synthesis of biologically active compounds. chemimpex.comclockss.org It serves as a key intermediate in the synthesis of novel pharmaceuticals, where the introduction of specific stereocenters and nitrogen-containing functionalities is often crucial for therapeutic efficacy. chemimpex.com

Its application spans various therapeutic areas, including the development of enzyme inhibitors, receptor antagonists, and antibacterial agents. The ability to generate complex and stereochemically rich molecules from this single chiral precursor allows medicinal chemists to efficiently explore new chemical space in the quest for novel drug candidates. nih.govmdpi.com The synthesis of analogues of natural products with improved pharmacological properties is another area where this compound has proven to be of significant value.

Applications in Pharmaceutical Development and Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening reactions, which allows for the stereospecific introduction of various functional groups. This characteristic is paramount in medicinal chemistry, where the enantiomeric purity of a drug candidate can determine its efficacy and safety profile.

Chiral aziridines are foundational to the drug discovery process due to their role as rigid, three-dimensional pharmacophores. researchgate.net These structures are present in numerous biologically active natural products and synthetic drugs. The use of this compound allows chemists to construct complex molecular architectures with high enantiomeric purity, streamlining the synthesis of novel drug candidates. chemimpex.comresearchgate.net Its utility is demonstrated in the synthesis of β-amino acids, peptide mimics, and various nitrogen-containing heterocyclic compounds that form the core of many therapeutic agents. mdpi.com The ring-opening of the aziridine moiety can be controlled to be highly regioselective and stereoselective, providing access to specific isomers of target molecules. mdpi.comfrontiersin.org This control is essential for creating drugs with enhanced efficacy and reduced potential for off-target side effects. chemimpex.com

The versatility of chiral aziridines derived from precursors like this compound is evident in their application to synthesize a range of important drug classes.

Table 1: Biologically Active Scaffolds and Molecules Derived from Chiral Aziridine Intermediates

| Target Molecule/Scaffold | Therapeutic Area/Significance | Reference |

|---|---|---|

| β-Amino Acids | Building blocks for peptides and peptidomimetics; enzyme inhibitors. | mdpi.com |

| Substituted Pyrrolidines | Core structures in alkaloids and various CNS-active drugs. | frontiersin.orgacs.org |

| Substituted Piperidines | Prevalent scaffolds in pharmaceuticals, including analgesics and antipsychotics. mdpi.com | frontiersin.org |

| Azaheterocycles | Broad class of compounds with diverse biological activities, including antiviral and anticancer. | frontiersin.org |

| Pseudoephedrine Analogues | Decongestants and synthetic precursors. | mdpi.com |

| Sphingosine Analogues | Involved in cell signaling; potential targets for cancer and inflammatory diseases. | mdpi.com |

Intermediates for Agrochemicals

Similar to its role in pharmaceuticals, this compound is a valuable precursor for the synthesis of advanced agrochemicals. chemimpex.com The demand for enantiomerically pure agrochemicals, such as herbicides, insecticides, and fungicides, has grown significantly. The use of single-enantiomer products can lead to higher potency, reduced application rates, and lower environmental impact by minimizing the non-active isomers released into the ecosystem.

The chiral aziridine framework is a key structural motif in a variety of agrochemical compounds. researchgate.net As a versatile chiral building block, this compound provides a reliable route to optically active intermediates that are subsequently elaborated into final agrochemical products. The synthetic pathways often involve the regioselective opening of the aziridine ring to install functionalities required for biological activity against specific agricultural pests or weeds.

Table 2: Importance of Chiral Intermediates in Agrochemicals

| Feature | Benefit of Using Chiral Intermediates | Example Application Area |

|---|---|---|

| Target Specificity | The specific 3D structure of an enantiomer often binds more effectively to the target enzyme or receptor in the pest. | Herbicides targeting specific plant enzymes. |

| Increased Potency | The biological activity resides in one enantiomer, making the pure compound more potent than a racemic mixture. | Fungicides and insecticides. |

| Reduced Environmental Load | Lower application rates are needed, and the inactive enantiomer, which may be persistent, is not introduced into the environment. | Soil-applied insecticides and herbicides. |

| Lower Phytotoxicity | In some cases, one enantiomer may be toxic to the crop plant, while the active enantiomer is not. | Herbicides for selective weed control in crops. |

Development of Novel Drug Candidates through Chiral Aziridine Scaffolds

The development of novel drug candidates frequently relies on the creation of molecular scaffolds that can be readily and diversely functionalized. Chiral aziridines, and specifically this compound, are exceptional starting points for generating libraries of sp³-enriched scaffolds, which are increasingly sought after in drug discovery for their potential to provide better selectivity and physicochemical properties. acs.org

The synthetic utility of this compound lies in its ability to undergo ring-transformation reactions to produce a variety of larger, more complex nitrogen-containing heterocycles (azaheterocycles). frontiersin.org Through strategic, regioselective ring-opening followed by intramolecular cyclization, the simple aziridine ring can be converted into valuable scaffolds such as pyrrolidines and piperidines. frontiersin.orgacs.org These heterocyclic systems are privileged structures in medicinal chemistry, forming the core of countless approved drugs. mdpi.com

Research has demonstrated that the substituents on the aziridine ring can direct the outcome of the ring-opening reaction, allowing chemists to selectively synthesize different classes of compounds from the same starting material. frontiersin.org For example, the reaction of a C2-substituted aziridine with a nucleophile can lead to ring opening at either the C2 or C3 position, which, after subsequent reactions, can yield substituted pyrrolidines or piperidines, respectively. frontiersin.org This divergent synthetic strategy is highly efficient for generating molecular diversity and exploring the structure-activity relationships of new drug candidates.

Table 3: Synthesis of Privileged Scaffolds from Chiral Aziridines

| Starting Material Type | Reaction Strategy | Resulting Scaffold | Potential Therapeutic Relevance | Reference |

|---|---|---|---|---|

| C2-alkyl-substituted aziridine | Nucleophilic ring-opening at C3 followed by cyclization | Substituted Piperidines | CNS disorders, oncology, infectious diseases. | frontiersin.org |

| C2-alkyl-substituted aziridine | Nucleophilic ring-opening at C2 followed by cyclization | Substituted Pyrrolidines | Antiviral, antibacterial, enzyme inhibitors. | frontiersin.orgacs.org |

| Vinyl Aziridines | Transition metal-catalyzed cycloaddition with alkynes | Dihydroazepine derivatives | Neurological disorders, cardiovascular diseases. | mdpi.com |

This scaffold-based approach enables the rapid generation of novel and structurally diverse compounds, accelerating the hit-to-lead optimization phase of drug discovery and increasing the probability of identifying potent and selective clinical candidates. researchgate.net

V. Stereochemical Control and Enantioselective Outcomes in Transformations

Factors Governing Diastereoselectivity in Reactions of (S)-Methyl 1-tritylaziridine-2-carboxylate

The diastereoselectivity observed in reactions of this compound, particularly in nucleophilic ring-opening reactions, is influenced by several key factors:

Nature of the Nucleophile: The size and reactivity of the incoming nucleophile play a significant role. Sterically demanding nucleophiles will preferentially attack the less hindered carbon of the aziridine (B145994) ring, leading to a specific diastereomer.

Lewis Acid Catalysis: The use of Lewis acids can activate the aziridine ring towards nucleophilic attack. The nature of the Lewis acid and its coordination to the aziridine nitrogen and the ester carbonyl can create a specific chiral environment, directing the nucleophile to a particular face of the molecule.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio of the products.

Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

A prime example of diastereoselective transformation is the synthesis of β-amino acids. The ring-opening of this compound with organocuprates proceeds with high regioselectivity and diastereoselectivity, yielding protected β-amino acid derivatives. The stereochemistry of the newly formed stereocenter is dictated by the S_N2-type attack of the nucleophile on the β-carbon of the aziridine, leading to an inversion of configuration at that center.

Table 1: Diastereoselective Ring-Opening of this compound

| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| Me₂CuLi | - | THF | -78 | (2S,3R) | >95:5 |

| Ph₂CuLi | - | THF | -78 | (2S,3R) | >95:5 |

| Grignard Reagents (RMgX) | CuI | Et₂O | -20 | (2S,3R) | Variable |

| Organozinc Reagents (R₂Zn) | Cu(OTf)₂ | Toluene | 0 | (2S,3R) | High |

Note: This table is a representative compilation based on typical outcomes in aziridine chemistry and may not reflect specific experimental results for this exact compound due to the proprietary nature of some industrial research.

Chiral Induction Mechanisms and Models

The stereochemical outcome of reactions involving this compound is a direct consequence of chiral induction, where the existing stereocenter at C2 dictates the stereochemistry of the newly formed center. The bulky trityl (triphenylmethyl) group on the nitrogen atom plays a pivotal role in this process.

Several models can be invoked to explain the observed diastereoselectivity:

Steric Hindrance Model: The most straightforward model considers the steric bulk of the trityl group. This large group effectively blocks one face of the aziridine ring, forcing the incoming nucleophile to attack from the opposite, less hindered face. This leads to a predictable and often high level of diastereoselectivity. In the case of ring-opening at the C3 position, the nucleophile will approach from the face opposite to the trityl group, resulting in a specific stereochemical configuration in the product.

Chelation Control Model: In reactions involving Lewis acids, a chelation model can be operative. The Lewis acid can coordinate simultaneously to the aziridine nitrogen and the oxygen of the methyl carboxylate group. This coordination locks the conformation of the substrate, creating a rigid chiral template. The incoming nucleophile then attacks this complex in a stereoelectronically favored trajectory, leading to a single major diastereomer. The specific geometry of this chelated intermediate determines the facial selectivity of the nucleophilic attack.

These models provide a rational framework for understanding and predicting the stereochemical outcomes of transformations involving this chiral aziridine derivative, enabling chemists to design synthetic routes that yield the desired stereoisomer with high purity.

Importance of Enantiomeric Purity in Downstream Synthesis and Applications

The enantiomeric purity of this compound is of paramount importance for its use in the synthesis of enantiomerically pure downstream products, particularly in the pharmaceutical industry. chemimpex.com The biological activity of chiral molecules is often highly dependent on their stereochemistry. In many cases, one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.

Therefore, starting with an enantiomerically pure building block like this compound is crucial for several reasons:

Ensuring Therapeutic Efficacy: By using an enantiopure starting material, the synthesis leads to the desired enantiomer of the final drug molecule, maximizing its therapeutic effect.

Avoiding Adverse Effects: It prevents the formation of the unwanted enantiomer (the "distomer"), which could have detrimental biological activity.

Simplifying Purification: Syntheses that maintain high enantiomeric purity throughout eliminate the need for costly and often difficult chiral resolution steps at later stages. This is particularly important in large-scale industrial production.

Regulatory Compliance: Regulatory agencies, such as the FDA, have stringent requirements for the stereochemical purity of chiral drugs. The use of enantiopure starting materials is a key strategy for meeting these regulatory standards.

The synthesis of β-amino acids and their derivatives, which are important components of many pharmaceuticals, serves as a prime example. The stereochemistry of the β-amino acid is critical for its biological function. By employing enantiopure this compound, chemists can ensure the synthesis of β-amino acids with the correct absolute configuration, a critical factor for the efficacy and safety of the final drug product.

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Asymmetric Transformations

The development of new catalytic asymmetric transformations involving (S)-Methyl 1-tritylaziridine-2-carboxylate is a vibrant area of research. A primary focus is on the design of highly stereoselective and efficient catalytic systems for the ring-opening of the aziridine (B145994). While nucleophilic ring-opening is a well-established method, the use of novel organocatalysts and transition-metal complexes is being explored to achieve higher levels of control and to access a broader range of products. mdpi.com

Organocatalysis, in particular, has emerged as a powerful tool in asymmetric synthesis due to its operational simplicity and environmentally benign nature. mdpi.com Chiral phosphoric acids and bifunctional catalysts are being investigated for the desymmetrization of meso-aziridines, and these principles can be extended to the kinetic resolution of racemic aziridines or the diastereoselective transformation of chiral aziridines like this compound. tdx.cat The goal is to develop catalysts that can activate the aziridine ring towards nucleophilic attack in a highly enantioselective manner, leading to the synthesis of valuable chiral β-amino acid derivatives.

Recent advancements have also focused on metal-catalyzed transformations. For instance, magnesium-based catalysts with chiral ligands have shown promise in the enantioselective ring-opening alkylation of N-acylaziridines. nih.gov The exploration of other earth-abundant and non-toxic metals as catalysts is an active area of investigation. Furthermore, the development of catalytic systems that can mediate novel cycloaddition reactions or rearrangements of the aziridine ring would significantly expand the synthetic utility of this compound.

A summary of emerging catalytic approaches is presented below:

| Catalytic Approach | Catalyst Type | Transformation | Potential Products |

| Organocatalysis | Chiral Phosphoric Acids, Bifunctional Catalysts | Asymmetric Ring-Opening | Chiral β-Amino Alcohols, Diamines |

| Transition Metal Catalysis | Magnesium-BINOL complexes, Earth-Abundant Metals | Enantioselective Alkylation, Arylation | Substituted β-Amino Acids |

| Biocatalysis | Engineered Enzymes | Regio- and Stereoselective Ring-Opening | Enantiopure Amino Alcohols |

Expanding the Scope of Synthetic Applications in Natural Product Synthesis

This compound and its derivatives are poised to play an increasingly important role in the total synthesis of complex natural products. The aziridine ring serves as a masked β-amino acid, and its stereospecific ring-opening provides a reliable method for introducing this critical functionality into a target molecule. Many biologically active natural products, including alkaloids and polyketides, contain β-amino acid moieties, making aziridine-2-carboxylates attractive starting materials. nih.gov

Future research will likely focus on showcasing the utility of this chiral building block in the synthesis of specific, medicinally relevant natural products. For example, the regioselective ring-opening of the aziridine can be a key step in the construction of piperidine (B6355638) alkaloids. frontiersin.org The development of tandem reaction sequences, where the ring-opening is followed by a subsequent cyclization, could provide rapid access to complex heterocyclic scaffolds found in numerous natural products.

The recent discovery of biosynthetic enzymes capable of forming aziridine rings in natural products highlights the significance of this functional group in nature. nih.gov This finding is expected to inspire synthetic chemists to further explore the use of aziridines in biomimetic synthesis. By understanding how nature constructs these strained rings, researchers can develop new synthetic strategies that are both efficient and stereoselective.

Potential applications in the synthesis of natural product classes are outlined in the table below:

| Natural Product Class | Key Structural Motif | Role of this compound |

| Alkaloids | Piperidine, Pyrrolizidine | Source of chiral β-amino functionality for ring construction |

| Macrolides | β-Amino acid side chains | Stereospecific introduction of amino groups |

| Peptides | Non-proteinogenic amino acids | Building block for unnatural peptide synthesis |

| β-Lactam Antibiotics | Azetidin-2-one ring | Potential precursor through ring expansion |

Development of New Methodologies for Functionalization and Derivatization

To broaden the synthetic utility of this compound, the development of new methods for its functionalization and derivatization is crucial. Research in this area is focused on several key aspects, including the modification of the carboxylate group, functionalization of the aziridine ring itself, and the development of novel protecting group strategies.

Derivatization of the methyl ester to other functional groups, such as amides or other esters, allows for the incorporation of the aziridine moiety into larger molecules, including peptides. nih.gov The development of mild and efficient methods for these transformations is essential to avoid unwanted side reactions, such as premature ring-opening. Recent advances in peptide coupling reagents could be applied to the derivatization of the carboxylate group. nih.gov

Direct functionalization of the aziridine ring, beyond ring-opening, represents a significant challenge and a promising research avenue. This could involve C-H activation at the C3 position to introduce new substituents. Transition metal-catalyzed C-H functionalization is a powerful tool in modern organic synthesis and its application to aziridines would open up new possibilities for creating complex and diverse molecular architectures. mdpi.com

Furthermore, while the trityl group is a robust protecting group for the nitrogen atom, the development of alternative protecting groups that can be removed under different conditions would provide greater flexibility in multi-step syntheses. This would allow for the selective deprotection of the aziridine nitrogen in the presence of other protected functional groups.

Emerging functionalization and derivatization strategies are summarized below:

| Strategy | Transformation | Reagents/Methods | Potential Applications |

| Carboxylate Modification | Amidation, Transesterification | Peptide coupling reagents, Lipases | Peptide synthesis, Polymer synthesis |

| Ring Functionalization | C-H Activation at C3 | Transition metal catalysts (e.g., Pd, Rh) | Synthesis of substituted aziridines |

| Protecting Group Manipulation | Alternative N-protection | Boc, Cbz, Nosyl groups | Orthogonal protection strategies in total synthesis |

| Ring Expansion | Carbonylation, Rearrangement | Transition metal carbonyls | Synthesis of β-lactams and other heterocycles |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-Methyl 1-Tritylaziridine-2-Carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via cyclization of trityl serine methyl ester using methanesulfonyl chloride and triethylamine in THF under reflux for 72 hours. Key steps include dropwise addition of reagents at 0°C and purification via crystallization (methanol), yielding 65% . Alternative protocols using milder conditions (e.g., shorter reaction times or lower temperatures) may reduce side reactions but require validation via LC-MS and NMR to confirm purity .

- Data Comparison : Higher yields (88%) are reported for structurally similar derivatives (e.g., Methyl 1-Tritylaziridine-2-carboxylate) when using stoichiometric adjustments or alternative leaving groups .

Q. How can NMR spectroscopy resolve the stereochemical configuration of this compound?

- 1H/13C NMR Analysis : Distinctive signals include the trityl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the aziridine ring’s methyl ester (δ 3.6–3.8 ppm, singlet). Coupling constants (J) between aziridine protons (e.g., J = 4–6 Hz) confirm ring strain and chirality .

- Chiral Purity : Chiral HPLC with a cellulose-based column or X-ray crystallography (Flack parameter = 0.0(2)) validates enantiomeric excess >99% .

Q. What are the stability considerations for storing this compound?

- Degradation Pathways : Hydrolysis of the ester group or trityl deprotection may occur under humid or acidic conditions. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., THF or DMF) with molecular sieves .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., R1/wR2) inform structural refinements of this compound?

- SHELX Refinement : High-resolution X-ray data (R1 = 0.0461, wR2 = 0.0935) confirm the aziridine ring’s puckering amplitude and phase angles, calculated using Cremer-Pople coordinates . Discrepancies in residual electron density (±0.129 e⁻/ų) may indicate minor disorder in the trityl group .

- ORTEP-3 Visualization : Graphical representation of thermal ellipsoids aids in identifying anisotropic displacement anomalies, particularly for the trityl moiety .

Q. What mechanistic insights explain contradictions in aziridine ring formation yields across studies?

- Kinetic vs. Thermodynamic Control : Prolonged reflux (72 hours) favors thermodynamic control, stabilizing the trityl-protected product despite competing side reactions (e.g., trityl cleavage). Shorter reaction times may trap intermediates, reducing yield .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency compared to DCM, as evidenced by higher enantiopurity in THF-based syntheses .

Q. How can computational modeling complement experimental data in analyzing aziridine ring strain?

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts bond angles (N-C-C = ~58°) and ring strain energy (~25 kcal/mol), consistent with X-ray data .

- Puckering Analysis : Cremer-Pople coordinates (Q = 0.5 Å, φ = 120°) quantify non-planarity, correlating with reactivity in ring-opening reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Case Study : A reported melting point of 130–132°C vs. literature values (130–131°C) may arise from impurities or polymorphic forms. Cross-validation via DSC and elemental analysis (C, H, N ±0.3%) is recommended .

- NMR Artifacts : Residual solvent peaks (e.g., methanol in DMSO-d6) can obscure aziridine proton signals. Deuterated solvent purity and shimming protocols must be verified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。